GABAB Receptor Binding Affinity: R-Enantiomer is Sole Active Component
In a direct comparative study, the affinity of the pure (R)-enantiomer for the GABAB receptor was 92±3 µM, compared to 177±2 µM for racemic phenibut and an inactive profile for the (S)-enantiomer [1]. This demonstrates that the (R)-enantiomer is approximately twice as potent as the racemate in binding to the primary target receptor, and that the (S)-enantiomer is pharmacologically inert. This differential binding directly correlates with in vivo behavioral outcomes, where the (R)-enantiomer was found to be two times more potent than racemic phenibut in most pharmacological tests [1].
| Evidence Dimension | GABAB Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 92 ± 3 µM |
| Comparator Or Baseline | Racemic Phenibut: 177 ± 2 µM; (S)-Phenibut: Inactive |
| Quantified Difference | R-enantiomer has ~1.9-fold higher affinity (lower Ki) than racemic mixture. (S)-enantiomer shows no measurable binding. |
| Conditions | Radioligand binding assay using [3H]CGP54626, a selective GABAB receptor antagonist, on rat brain membranes. |
Why This Matters
This is the foundational evidence for selecting the (R)-enantiomer: it is the sole source of GABAB-mediated pharmacological activity, enabling dose reduction and elimination of inactive (S)-isomer burden.
- [1] Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008 Mar 31;583(1):128-34. View Source
